molecular formula C5H13ClN4 B14037000 Piperazine-1-carboximidamide hydrochloride

Piperazine-1-carboximidamide hydrochloride

Cat. No.: B14037000
M. Wt: 164.64 g/mol
InChI Key: ISECUSXZBWQZAU-UHFFFAOYSA-N
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Description

Piperazine-1-carboximidamide hydrochloride is a chemical compound with the molecular formula C5H13ClN4. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine-1-carboximidamide hydrochloride typically involves the reaction of piperazine with cyanamide in the presence of hydrochloric acid. This reaction forms the carboximidamide group attached to the piperazine ring. The reaction conditions usually include a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified using techniques such as crystallization or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Piperazine-1-carboximidamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms.

    Substitution: The compound can undergo substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

Piperazine-1-carboximidamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of piperazine-1-carboximidamide hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The compound may also interact with cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound of piperazine-1-carboximidamide hydrochloride, used in various pharmaceutical applications.

    Pyrazinamide: A similar compound used as an antitubercular agent.

    Cariprazine: An antipsychotic agent that is a piperazine derivative.

Uniqueness

This compound is unique due to its specific chemical structure, which allows it to interact with different molecular targets compared to other piperazine derivatives. Its unique properties make it valuable in various scientific research applications.

Properties

Molecular Formula

C5H13ClN4

Molecular Weight

164.64 g/mol

IUPAC Name

piperazine-1-carboximidamide;hydrochloride

InChI

InChI=1S/C5H12N4.ClH/c6-5(7)9-3-1-8-2-4-9;/h8H,1-4H2,(H3,6,7);1H

InChI Key

ISECUSXZBWQZAU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=N)N.Cl

Origin of Product

United States

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